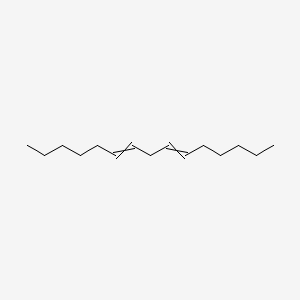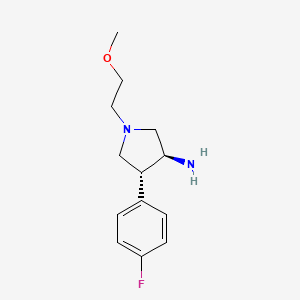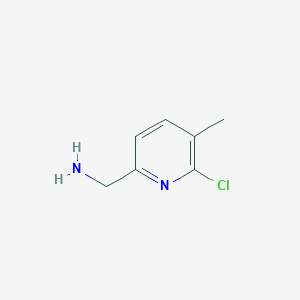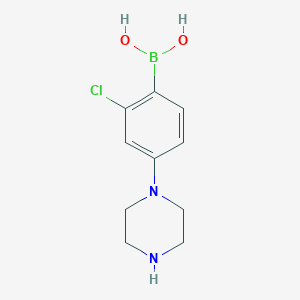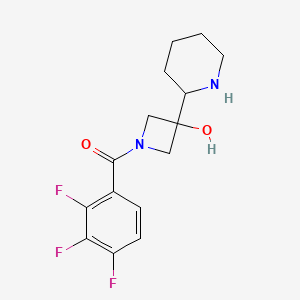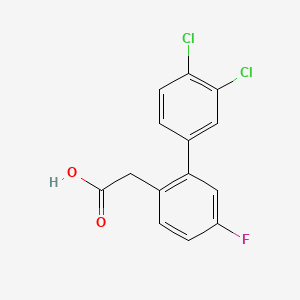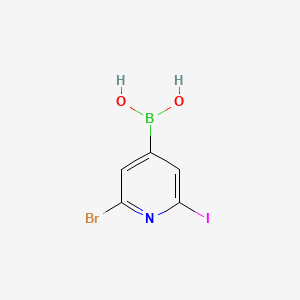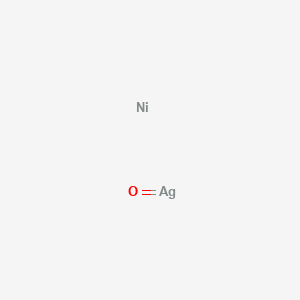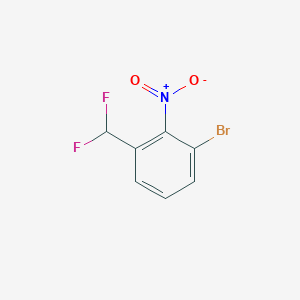
1-Bromo-3-(difluoromethyl)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(difluoromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, difluoromethyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(difluoromethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)-2-nitrobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
1-Bromo-3-(difluoromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-bromo-3-(difluoromethyl)-2-aminobenzene.
Oxidation: Formation of 1-bromo-3-(difluoromethyl)-2-nitrobenzoic acid.
科学研究应用
1-Bromo-3-(difluoromethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the synthesis of advanced materials such as liquid crystals and polymers with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-nitrobenzene depends on the specific application and the target molecule. In medicinal chemistry, the compound may interact with enzymes or receptors through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions. The difluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity for the target molecule, leading to improved therapeutic effects.
相似化合物的比较
1-Bromo-3-(difluoromethyl)-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group. It has different reactivity and applications.
1-Bromo-3-(difluoromethyl)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1-Bromo-3-(trifluoromethyl)-2-nitrobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine, difluoromethyl, and nitro groups, which confer distinct chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
属性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC 名称 |
1-bromo-3-(difluoromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H |
InChI 键 |
CGYYOHUQJXSFPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
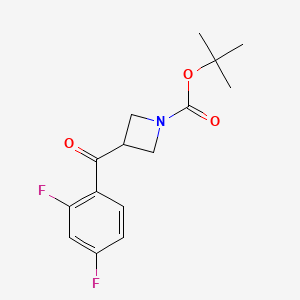
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
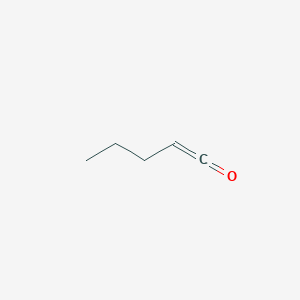

![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
